Vanin-1-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vanin-1-IN-4 is a chemical compound known for its inhibitory effects on the enzyme vascular non-inflammatory molecule-1 (vanin-1). Vanin-1 is an ectoenzyme with pantetheinase activity, which breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A . This compound has garnered attention due to its potential therapeutic applications, particularly in the context of inflammatory diseases and oxidative stress-related conditions .

Métodos De Preparación

The synthesis of Vanin-1-IN-4 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the nucleophilic addition-elimination reaction of pantetheinic acid-derived Weinreb amide under Barbier conditions . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .

Análisis De Reacciones Químicas

Vanin-1-IN-4 primarily undergoes reactions related to its inhibitory function on vanin-1. The compound interacts with the enzyme’s active site, inhibiting its pantetheinase activity. Common reagents used in these reactions include various salts and buffers to maintain the appropriate conditions for enzyme inhibition . The major product formed from these reactions is the inhibition of vanin-1 activity, leading to reduced levels of cysteamine and pantothenic acid .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Vanin-1-IN-4 exerts its effects by inhibiting the pantetheinase activity of vanin-1. This inhibition prevents the breakdown of pantetheine into cysteamine and pantothenic acid, thereby affecting coenzyme A metabolism and lipid metabolism . The molecular targets involved include the active site of vanin-1, where this compound binds and inhibits its enzymatic activity .

Comparación Con Compuestos Similares

Vanin-1-IN-4 is unique due to its specific inhibitory action on vanin-1. Similar compounds include other vanin-1 inhibitors such as RR6 and its derivatives . These compounds also inhibit vanin-1 but may differ in their potency and duration of action. For example, OMP-7, a derivative of RR6, has shown more potent activity compared to its parent compound .

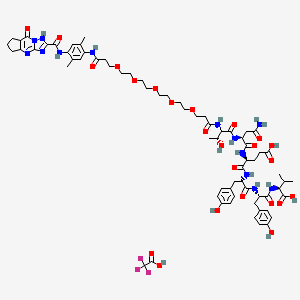

Propiedades

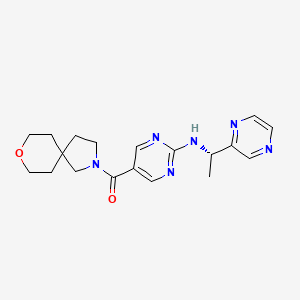

Fórmula molecular |

C19H24N6O2 |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-[[(1S)-1-pyrazin-2-ylethyl]amino]pyrimidin-5-yl]methanone |

InChI |

InChI=1S/C19H24N6O2/c1-14(16-12-20-5-6-21-16)24-18-22-10-15(11-23-18)17(26)25-7-2-19(13-25)3-8-27-9-4-19/h5-6,10-12,14H,2-4,7-9,13H2,1H3,(H,22,23,24)/t14-/m0/s1 |

Clave InChI |

RZEQDKIIEMKNMN-AWEZNQCLSA-N |

SMILES isomérico |

C[C@@H](C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4 |

SMILES canónico |

CC(C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)

![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)

![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)